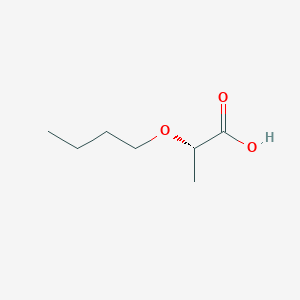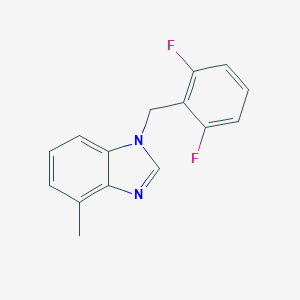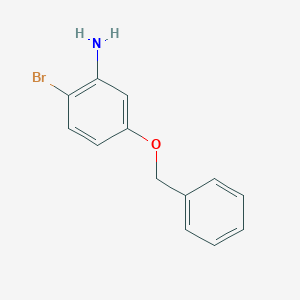
5-(Benzyloxy)-2-bromoaniline
Vue d'ensemble
Description
5-(Benzyloxy)-2-bromoaniline is a chemical compound that has a range of applications in scientific research. It is a brominated aniline derivative that is synthesized from aniline and bromobenzene. This compound has been studied extensively in recent years due to its potential use in various fields such as biochemistry, physiology, and pharmacology. In
Applications De Recherche Scientifique
1. Inhibition of Enzymes and Viruses
5-(Benzyloxy)-2-bromoaniline derivatives have been studied for their potential in inhibiting various enzymes and viruses. For example, compounds derived from this compound have shown the ability to inhibit dihydrouracil dehydrogenase and uridine phosphorylase, enzymes involved in nucleotide metabolism. These derivatives also exhibited modest anti-human-immunodeficiency-virus activity in infected primary human lymphocytes (Goudgaon et al., 1993).
2. Absorption Properties in Novel Compounds
Studies on this compound derivatives have also focused on their absorption properties. Novel compounds synthesized using this compound derivatives have been analyzed for their absorption spectra in different solvents, contributing valuable information to the field of molecular design and photophysics (Türkoğlu & Cinar, 2017).
3. Building Blocks for Pharmaceuticals and Agrochemicals
The derivatives of this compound, such as 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, are valuable as building blocks in synthesizing various biologically active compounds, including pharmaceuticals and agrochemical products. Their synthesis and potential application in cross-coupling reactions have been a significant area of research (Verdelet et al., 2011).
4. Synthesis of Fluorescent Probes
This compound derivatives have been used in the synthesis of fluorescent probes sensitive to amine compounds. These probes have applications in various scientific fields, including chemical sensing and biological research (Lee et al., 2004).
5. Anticapsin Synthesis
Research has also been conducted on the synthesis of anticapsin and related compounds using derivatives of this compound. These studies provide valuable insights into synthetic chemistry and the potential development of new therapeutic agents (Crossley et al., 1994).
Mécanisme D'action
Target of Action
5-(Benzyloxy)-2-bromoaniline is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The primary targets of this compound are the organoboron reagents used in the SM coupling process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is the primary goal of the SM coupling reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon–carbon bond formation. The SM coupling reaction, in which this compound plays a crucial role, is a key step in many synthetic pathways used in organic chemistry . The downstream effects of these pathways can lead to the synthesis of a wide variety of complex organic compounds .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its chemical structure, the presence of functional groups, and the conditions under which it is used .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, depending on the specific reactants and conditions used .
Propriétés
IUPAC Name |
2-bromo-5-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDSBDMPNWSMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451423 | |
| Record name | 5-(Benzyloxy)-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119879-90-2 | |
| Record name | 5-(Benzyloxy)-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



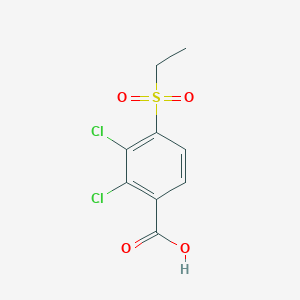
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

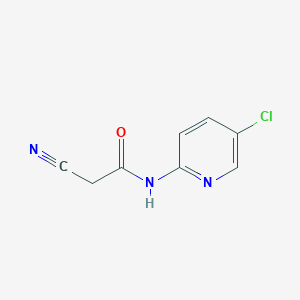
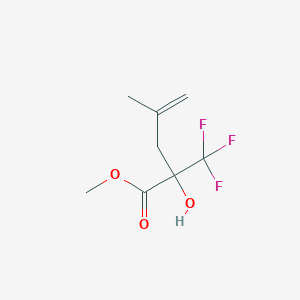
![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
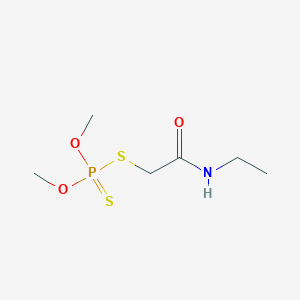

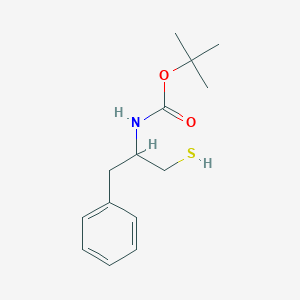

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)
![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)
